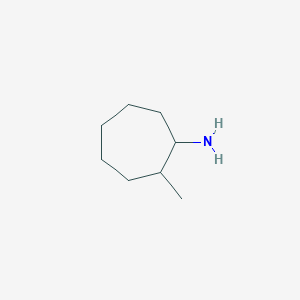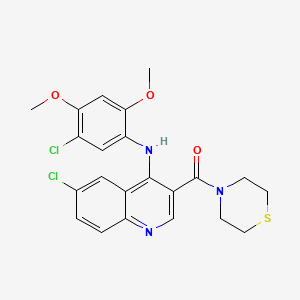
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone" is a complex organic molecule featuring a blend of pyridine, piperidine, and methanone functionalities
Wissenschaftliche Forschungsanwendungen
This compound has a broad spectrum of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential as a biochemical probe due to its unique structural motifs.
Medicine: Investigated for therapeutic properties such as anti-inflammatory or analgesic effects.
Industry: Applications in the development of specialty chemicals and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Step 1: Synthesize the intermediate 2-(cyclopropylmethoxy)pyridine by reacting 2-chloropyridine with cyclopropylmethanol under basic conditions.
Step 2: Prepare 4-((6-methylpyridin-2-yl)oxy)piperidine by reacting piperidine with 6-methylpyridin-2-ol.
Step 3: Couple these intermediates through a methanone bridge using a suitable dehydrating agent like thionyl chloride, under reflux conditions.
Industrial Production Methods: Scaling up these reactions would typically involve:
Optimizing reagent concentrations and solvents to maximize yield.
Implementing continuous flow reactors to maintain consistent reaction conditions.
Utilizing advanced purification methods like crystallization and column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation at the piperidine ring to form N-oxides.
Reduction: Reduction of the methanone group can yield secondary alcohols.
Substitution: Nucleophilic substitutions can occur at the pyridine and piperidine rings, modifying the substituents.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of bases.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted pyridine and piperidine derivatives.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes due to its structural mimetics, modulating their activity.
Pathways Involved: Potentially influences signaling pathways related to inflammation or neurotransmission.
Vergleich Mit ähnlichen Verbindungen
2-Pyridylpiperidine
4-Piperidylmethanone derivatives
Cyclopropylmethoxy-substituted pyridines
There you go. This compound certainly packs a punch in terms of versatility and potential applications. Got any specifics you'd like to dive into further?
Eigenschaften
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-3-2-4-19(23-15)27-18-8-11-24(12-9-18)21(25)17-7-10-22-20(13-17)26-14-16-5-6-16/h2-4,7,10,13,16,18H,5-6,8-9,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAREMPXQRTXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=NC=C3)OCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2578724.png)
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2578727.png)
![(2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2578729.png)




![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide](/img/structure/B2578736.png)

![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL](/img/structure/B2578740.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2578744.png)
![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2578745.png)
![4-chloro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B2578746.png)
